molecular formula C25H32Si B12525784 Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane CAS No. 656824-67-8

Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane

Cat. No.: B12525784
CAS No.: 656824-67-8
M. Wt: 360.6 g/mol
InChI Key: SDCFCPMWKFMSTG-UHFFFAOYSA-N
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Description

Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a triethyl group, a 4-methylphenyl group, and a naphthalen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane typically involves the reaction of triethylsilane with appropriate aryl halides under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where triethylsilane reacts with 1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may include techniques such as distillation and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane undergoes various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction: The compound can participate in reduction reactions, often involving hydrosilanes.

    Substitution: The aryl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced aryl silanes.

    Substitution: Halogenated or nitrated aryl silanes.

Scientific Research Applications

Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane has several scientific research applications:

Mechanism of Action

The mechanism of action of Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane involves its interaction with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in diverse chemical reactions. The aryl groups contribute to the compound’s reactivity and stability, enabling it to act as a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its triethylsilane backbone with both 4-methylphenyl and naphthalen-2-yl groups. This structural complexity imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

656824-67-8

Molecular Formula

C25H32Si

Molecular Weight

360.6 g/mol

IUPAC Name

triethyl-[1-(4-methylphenyl)-2-naphthalen-2-ylethyl]silane

InChI

InChI=1S/C25H32Si/c1-5-26(6-2,7-3)25(23-15-12-20(4)13-16-23)19-21-14-17-22-10-8-9-11-24(22)18-21/h8-18,25H,5-7,19H2,1-4H3

InChI Key

SDCFCPMWKFMSTG-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C(CC1=CC2=CC=CC=C2C=C1)C3=CC=C(C=C3)C

Origin of Product

United States

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